

An In-depth Technical Guide to the PCSK9 Inhibitor: PCSK9-IN-3

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Compound of Interest

Compound Name: PCSK9-IN-3

Cat. No.: B15574175

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For: Researchers, Scientists, and Drug Development Professionals

Subject: Chemical Structure, Properties, and Methodologies of the Tricyclic Peptide PCSK9 Inhibitor, **PCSK9-IN-3**

Executive Summary

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a pivotal, clinically-validated target for the management of hypercholesterolemia. Inhibition of the PCSK9 protein prevents the degradation of the low-density lipoprotein receptor (LDLR), leading to increased clearance of LDL-cholesterol (LDL-C) from circulation. While monoclonal antibodies have proven the therapeutic value of this mechanism, the development of orally bioavailable inhibitors remains a key objective. This document provides a detailed technical overview of **PCSK9-IN-3**, a novel, highly potent, next-generation tricyclic peptide inhibitor of PCSK9 with demonstrated oral bioavailability.^{[1][2][3][4]} This inhibitor is also referred to in the primary literature as "compound 44".^{[1][5]} This guide covers its chemical properties, mechanism of action, in vitro and in vivo activity, and the detailed experimental protocols used for its characterization.

Chemical Structure and Properties

PCSK9-IN-3 is a highly modified, complex tricyclic peptide. Its structure was evolved from earlier bicyclic predecessors through a structure-based design approach to enhance potency and pharmacokinetic properties.^[1] The synthesis involves solid-phase peptide synthesis for the

backbone, followed by multiple macrocyclization reactions to create its rigid, three-dimensional conformation.[6]

The key chemical and physical properties of **PCSK9-IN-3** (compound 44) are summarized in Table 1.

Table 1: Chemical Properties of **PCSK9-IN-3** (Compound 44)

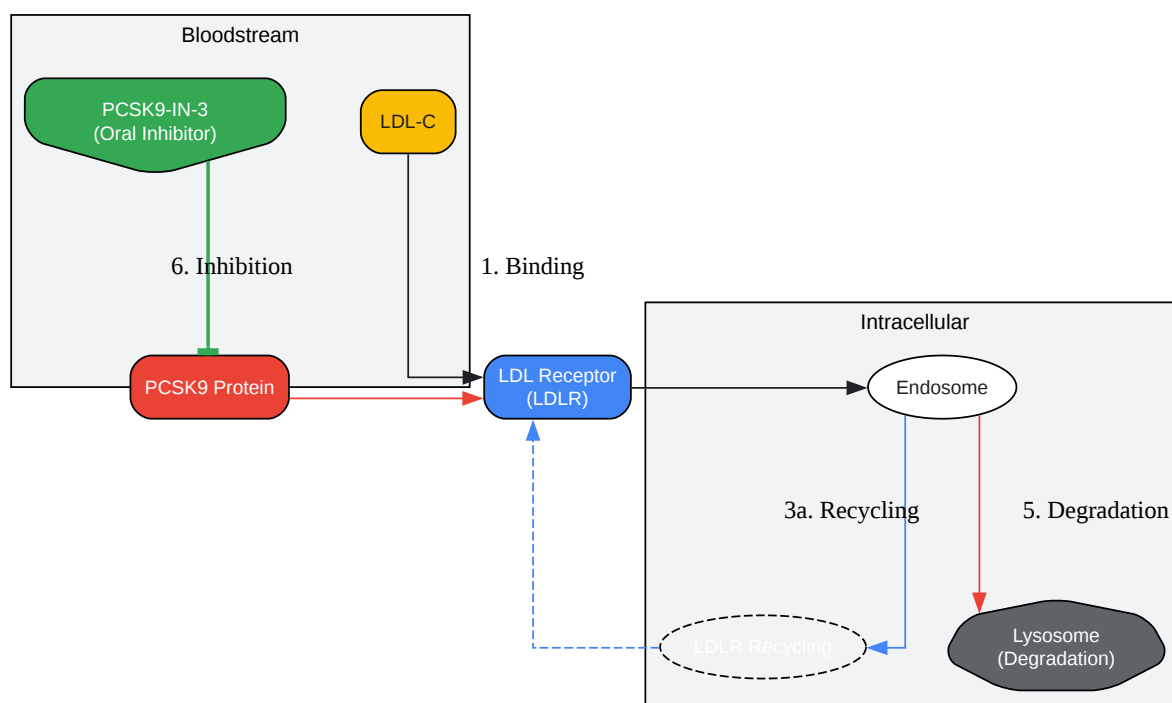
Property	Value	Reference
IUPAC Name	Not publicly available	
CAS Number	2867496-34-0	[7]
Molecular Formula	C ₈₃ H ₁₀₅ F ₄ N ₁₅ O ₁₇ S ₂	[7]
Molecular Weight	1757.0 g/mol (Calculated)	[1]

| Description | A novel, orally bioavailable, next-generation tricyclic peptide. [[1][2] |

Mechanism of Action

PCSK9 functions by binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This interaction targets the LDLR for lysosomal degradation, thereby reducing the number of available receptors to clear LDL-C from the blood.

PCSK9-IN-3 acts as a direct inhibitor of this protein-protein interaction. By binding with high affinity to PCSK9, it sterically blocks the site required for LDLR engagement.[1] This preventative binding allows the LDLR to follow its normal recycling pathway back to the cell surface after internalizing LDL-C, leading to a greater density of functional receptors and enhanced clearance of plasma LDL-C.



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Caption: PCSK9 signaling pathway and inhibition by **PCSK9-IN-3**.

Quantitative Data

The biological activity and pharmacokinetic profile of **PCSK9-IN-3** (compound 44) have been extensively characterized. The data demonstrates picomolar affinity in biochemical assays, potent activity in cell-based models, and significant oral bioavailability in preclinical species.

Table 2: In Vitro Biological Activity of **PCSK9-IN-3** (Compound 44)

Assay Type	Description	IC ₅₀ (nM)	Reference
TR-FRET Binding Assay	Measures direct inhibition of human PCSK9 binding to human LDLR.	0.007 ± 0.001	[1]

| Cell-Based LDL Uptake | Measures the rescue of LDL uptake in HepG2 cells treated with PCSK9. | 0.091 ± 0.038 [[1]]

Table 3: Pharmacokinetic Properties of **PCSK9-IN-3** (Compound 44) in Preclinical Species

Species	Route	Dose	CL (mL/min /kg)	Vdss (L/kg)	t ₁₂ (h)	F (%)	Reference
Rat	IV	1 mg/kg	15 ± 2	0.5 ± 0.1	0.5 ± 0.1	N/A	[1]
Rat	PO	3 mg/kg	-	-	-	4 ± 2	[1]
Cynomolgus Monkey	IV	0.2 mg/kg	3.1 ± 0.7	0.3 ± 0.1	1.6 ± 0.2	N/A	[1]
Cynomolgus Monkey	PO	1 mg/kg	-	-	-	2.9 ± 1.2	[1]

CL = Clearance; Vdss = Volume of distribution at steady state; t₁₂ = Half-life; F = Oral Bioavailability.

Experimental Protocols

The following protocols are based on the methodologies described for the characterization of **PCSK9-IN-3** and its analogues.[1]

PCSK9-LDLR Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay quantitatively measures the ability of an inhibitor to disrupt the binding between recombinant human PCSK9 and the extracellular domain of human LDLR.

- Reagent Preparation:
 - Assay Buffer: Prepare a buffer solution (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM CaCl₂, 0.005% Tween-20).
 - PCSK9-6xHis: Recombinantly express and purify human PCSK9 with a C-terminal histidine tag.
 - LDLR-Biotin: Recombinantly express and purify the biotinylated extracellular domain of human LDLR.
 - Detection Reagents: Use a Terbium-cryptate labeled anti-6xHis antibody (donor) and Streptavidin-d2 (acceptor).
- Assay Procedure:
 - Dispense 2 µL of test compound (**PCSK9-IN-3**) dilutions in DMSO into a low-volume 384-well assay plate.
 - Prepare a solution of PCSK9-6xHis and LDLR-Biotin in assay buffer at 2x the final desired concentration.
 - Add 4 µL of the PCSK9/LDLR solution to each well.
 - Prepare a solution of the detection reagents (anti-6xHis-Tb and Streptavidin-d2) in assay buffer.
 - Add 4 µL of the detection reagent solution to each well.
 - Incubate the plate at room temperature for 2-4 hours, protected from light.
- Data Acquisition and Analysis:

- Read the plate on a TR-FRET compatible plate reader, measuring emission at 620 nm (cryptate) and 665 nm (d2) after excitation at 340 nm.
- Calculate the TR-FRET ratio $(665 \text{ nm} / 620 \text{ nm}) * 10,000$.
- Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC_{50} value.

Cell-Based LDL Uptake Assay

This functional assay measures the ability of an inhibitor to reverse the PCSK9-mediated reduction of LDL uptake into human liver cells (HepG2).

- Cell Culture and Plating:
 - Culture HepG2 cells in MEM supplemented with 10% FBS, non-essential amino acids, and penicillin/streptomycin.
 - Seed 20,000 cells per well into a 96-well, black, clear-bottom plate and incubate for 24 hours.
- Compound and Protein Treatment:
 - Aspirate growth media and replace with 75 μ L of serum-free media containing 10 μ g/mL of recombinant human PCSK9 (a gain-of-function mutant like D374Y is often used).
 - Add 1 μ L of test compound (**PCSK9-IN-3**) dilutions in DMSO. Include controls for no PCSK9 (maximum uptake) and PCSK9 with vehicle (minimum uptake).
 - Incubate for 16 hours at 37°C and 5% CO₂.
- LDL Uptake:
 - After incubation, add 10 μ L of BODIPY-FL-LDL (fluorescently labeled LDL) to each well to a final concentration of 10 μ g/mL.
 - Incubate for an additional 4 hours at 37°C to allow for LDL internalization.

- Quantification:
 - Aspirate the media and wash the cells twice with PBS containing 1 mg/mL BSA.
 - Add 100 μ L of PBS to each well.
 - Quantify the internalized LDL by measuring fluorescence intensity on a plate reader (Excitation: 485 nm, Emission: 535 nm).
 - Normalize the data to the control wells and calculate IC₅₀ values by nonlinear regression.

In Vivo Pharmacokinetic and Efficacy Studies

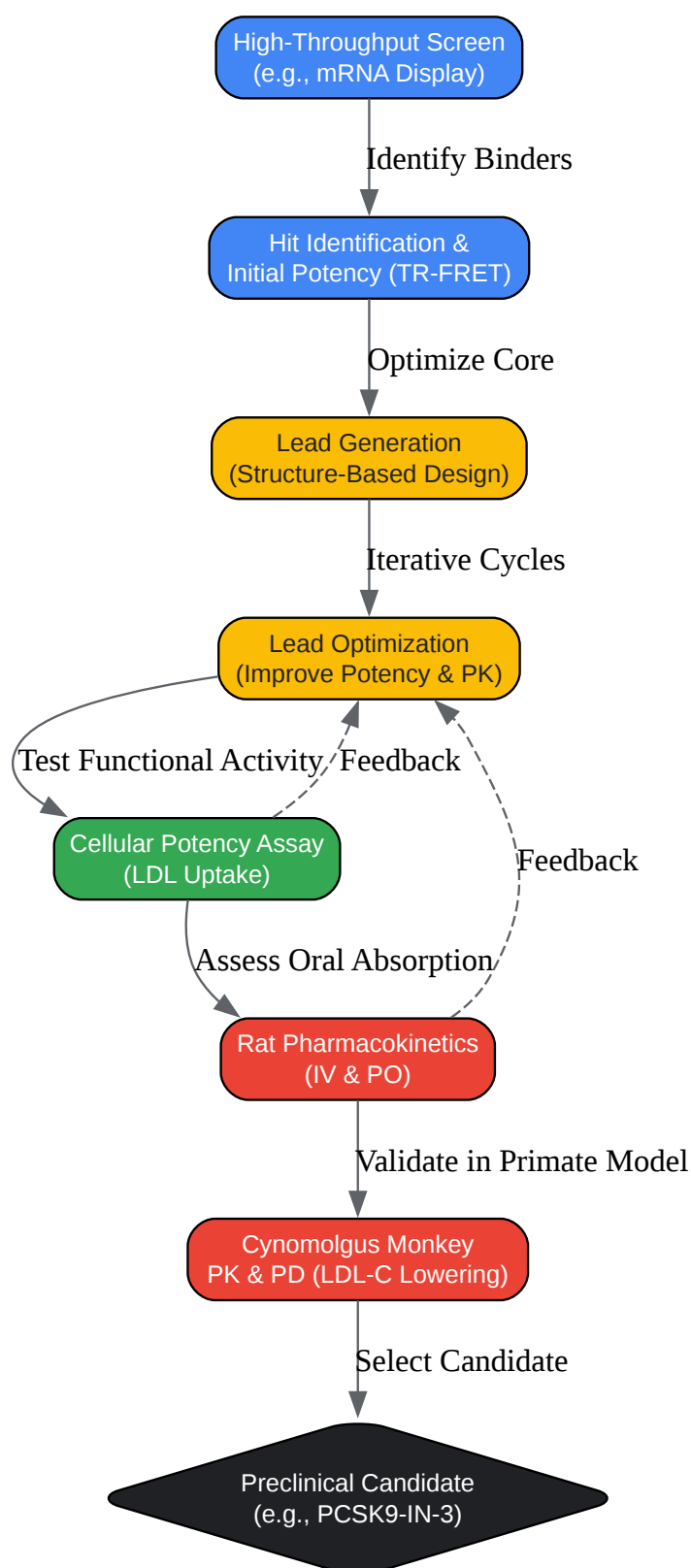
These studies assess the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor and its effect on LDL-C levels in a relevant animal model, such as the cynomolgus monkey.

- Animal Model:
 - Use adult male cynomolgus monkeys, group-housed with a standard diet.
- Pharmacokinetic (PK) Study:
 - Intravenous (IV) Dosing: Administer **PCSK9-IN-3** via a single bolus IV injection (e.g., 0.2 mg/kg) in a suitable vehicle (e.g., saline with 5% DMSO).
 - Oral (PO) Dosing: Administer **PCSK9-IN-3** via oral gavage (e.g., 1 mg/kg) in an enabled formulation designed to improve absorption (e.g., Labrasol).
 - Blood Sampling: Collect serial blood samples (e.g., at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into K₂EDTA tubes.
 - Sample Analysis: Centrifuge to obtain plasma, and determine the concentration of **PCSK9-IN-3** using LC-MS/MS.
 - Data Analysis: Calculate key PK parameters (CL, Vdss, t₁₂, F%) using non-compartmental analysis software.

- Pharmacodynamic (PD) / Efficacy Study:
 - Following oral administration, collect blood samples at baseline and various time points (e.g., 24, 48, 72 hours).
 - Analyze plasma samples for total LDL-C concentrations using a clinical chemistry analyzer.
 - Calculate the percent reduction in LDL-C from baseline for each animal at each time point.

Logical and Experimental Workflows

The discovery and characterization of a novel oral PCSK9 peptide inhibitor follows a structured workflow, from initial screening to preclinical validation.



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Caption: Experimental workflow for PCSK9 peptide inhibitor discovery.

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